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molecular formula C24H31N9O7 B046947 Photo-dnp CAS No. 120551-21-5

Photo-dnp

Cat. No. B046947
M. Wt: 557.6 g/mol
InChI Key: AKQYBONEMKGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898951

Procedure details

Crude N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine (300 mg, approx. 1 mmol) was dissolved with stirring at room temp. in 70% pyridine-water (5 ml). A solution of 1-fluoro-2,4-dinitrobenzene (110 mg, 1 mmol) in 70% pyridine water (5 ml) was added in one portion with stirring. An orange red precipitate began to form at once and the reaction mix was stirred at room temp. overnight. The mixture was then concentrated on a rotary evaporator to an oil which was dissolved in CH2Cl2 (20 ml), washed with 1M NaOH (20 ml), dried over Na2SO4 and again concentrated on a rotary evaporator to give an oily solid. Last traces of solvent were removed by evacuation with an oil pump at room temp. to give photo-DNP as an orange-red powder. Yield was 294 mg. M.p. 90°-95° C. TLC on alumina with dichloroethane was solvent showed the product to be a single spot with Rf 0.6; under these conditions, the starting amine remained at the origin.
Name
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCCN(C)[CH2:6][CH2:7][CH2:8][NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20].F[C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=1[N+:33]([O-:35])=[O:34].[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.[OH2:42]>>[CH:14]1[C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]([N+:19]([O-:21])=[O:20])=[C:10]([NH:9][CH2:8][CH2:7][CH2:6][CH2:6][CH2:7][C:8]([NH:9][CH2:10][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][NH:36][C:24]2[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=2[N+:33]([O-:35])=[O:34])=[O:42])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
Quantity
300 mg
Type
reactant
Smiles
NCCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
pyridine water
Quantity
5 mL
Type
reactant
Smiles
O.N1=CC=CC=C1
Step Three
Name
pyridine water
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form at once and the reaction
ADDITION
Type
ADDITION
Details
mix
STIRRING
Type
STIRRING
Details
was stirred at room temp. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated on a rotary evaporator to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in CH2Cl2 (20 ml)
WASH
Type
WASH
Details
washed with 1M NaOH (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give an oily solid
CUSTOM
Type
CUSTOM
Details
Last traces of solvent were removed by evacuation with an oil pump at room temp.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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